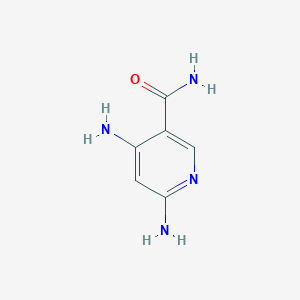
4,6-Diaminonicotinamide
Übersicht
Beschreibung
4,6-Diaminonicotinamide is a chemical compound with the linear formula C6H8O1N4 . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 2 primary amines (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 4,6-Diaminonicotinamide has been a subject of research, particularly in the context of developing potent inhibitors of IRAK4, a kinase implicated in autoimmune diseases . Optimization efforts in the synthesis process have been aided by X-ray crystal structures of inhibitors bound to IRAK4 .Molecular Structure Analysis
The molecular structure of 4,6-Diaminonicotinamide includes a six-membered ring, a primary amide (aromatic), two primary amines (aromatic), and a Pyridine . Molecular modeling studies have been performed on 4,6-Diaminonicotinamide derivatives as IRAK4 inhibitors .Chemical Reactions Analysis
4,6-Diaminonicotinamide has been found to potently inhibit IRAK4, a kinase involved in autoimmune diseases . The compound’s optimization efforts were guided by X-ray crystal structures of inhibitors bound to IRAK4 .Wissenschaftliche Forschungsanwendungen
IRAK4 Inhibition for Autoimmune Disease Treatment
4,6-Diaminonicotinamides have been identified as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the immune response pathway. This discovery has significant implications for treating autoimmune diseases. Researchers utilized structure-activity relationship (SAR) studies and X-ray crystal structures of inhibitors bound to IRAK4 to optimize these compounds, leading to the identification of a particularly effective compound (Bhide et al., 2017).
JAK3 Targeting for Transplant Rejection Prevention
In the context of organ transplantation, 4,6-diaminonicotinamide derivatives have been designed as immunomodulators targeting Janus kinase 3 (JAK3). JAK3 plays a crucial role in T cell development and regulation, and its inhibition can help prevent transplant rejection. This research involved optimizing substituents on the 4,6-diaminonicotinamide scaffold and employing docking calculations to confirm potent JAK3 inhibition (Nakajima et al., 2016).
Discovery of PDE-4 Inhibitors
A pyrido[4,3-d]pyrimidine library synthesized from 4,6-diaminonicotinamide led to the discovery of a new class of inhibitors for phosphodiesterase-4 (PDE-4). This discovery is significant for developing drugs targeting diseases associated with PDE-4, such as asthma and COPD (Jang et al., 2006).
Corrosion Inhibition in Mild Steel
The corrosion inhibiting effect of 4,6-diamino-2-pyrimidinethiol, a derivative of 4,6-diaminonicotinamide, has been studied in mild steel. It showed effective inhibition in HCl solutions, presenting a potential application in industrial corrosion prevention (Yıldız, 2015).
Bioimaging Applications
4,6-Diaminonicotinamide derivatives have been utilized in the development of fluorescent indicators for bioimaging. These indicators have applications in detecting and imaging biological molecules like nitric oxide, contributing significantly to biomedical research and diagnostics (Kojima et al., 2001).
Anticancer Research
Several studies have explored the application of 4,6-diaminonicotinamide derivatives in anticancer drug development. These compounds show promise in inhibiting the growth of various cancer cell types, offering new pathways for therapeutic intervention (Grivsky et al., 1980).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-diaminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRBOFAXNPKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349168 | |
| Record name | 4,6-diaminonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diaminonicotinamide | |
CAS RN |
171178-35-1 | |
| Record name | 4,6-Diamino-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-diaminonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





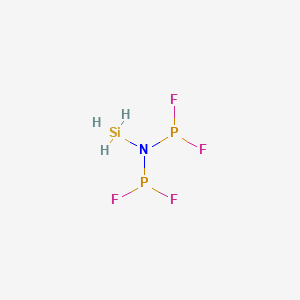
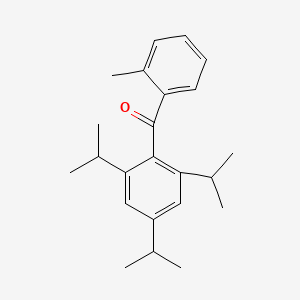
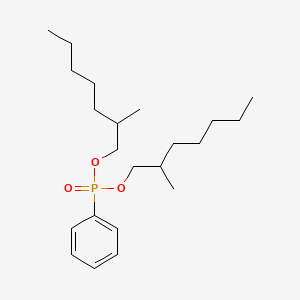
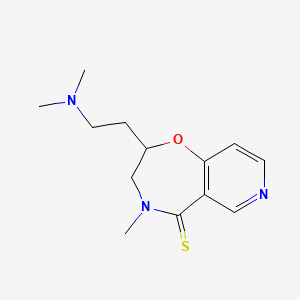

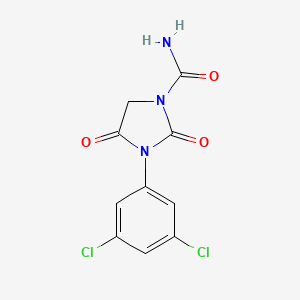




![3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1618639.png)
